N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 1,3,5-triazine core, followed by the introduction of the piperazine, morpholine, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine include other triazine derivatives with different substituents on the triazine ring or the phenyl groups. Examples include:
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N7O4/c1-36-23-7-5-22(6-8-23)33-12-14-34(15-13-33)27-30-26(31-28(32-27)35-16-18-39-19-17-35)29-11-10-21-4-9-24(37-2)25(20-21)38-3/h4-9,20H,10-19H2,1-3H3,(H,29,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXRCRUOTDLSEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)NCCC4=CC(=C(C=C4)OC)OC)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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